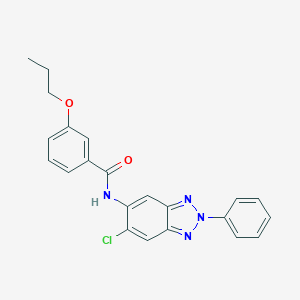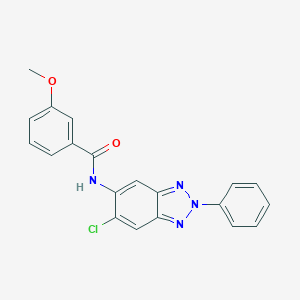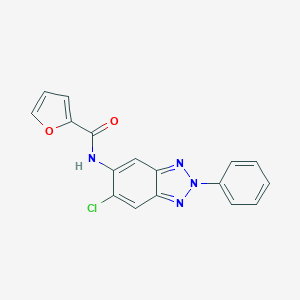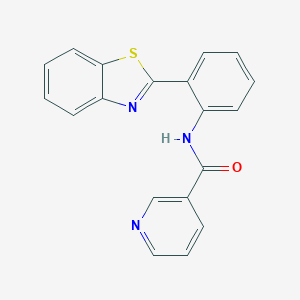![molecular formula C22H18FN3O2 B283623 (5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283623.png)
(5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of (5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has anticancer activity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using (5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile in lab experiments is its potential as a building block for the synthesis of new compounds with interesting properties. Another advantage is its potential as a potential anticancer agent. However, one of the limitations is the lack of understanding of its mechanism of action and its potential side effects.
未来方向
There are several future directions for the research on (5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile. One direction is to further investigate its mechanism of action and its potential side effects. Another direction is to explore its potential as a building block for the synthesis of new materials with interesting properties. Additionally, further studies are needed to fully understand its potential as a potential anticancer agent and its efficacy in animal models.
合成方法
The synthesis of (5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a catalyst such as piperidine to obtain the intermediate product. The intermediate product is then reacted with 2-phenylethyl bromide in the presence of potassium carbonate to obtain the final product. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
(5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of new materials with interesting properties. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various compounds.
属性
分子式 |
C22H18FN3O2 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18FN3O2/c1-15-19(13-24)21(27)26(12-11-16-5-3-2-4-6-16)22(28)20(15)14-25-18-9-7-17(23)8-10-18/h2-10,14,25H,11-12H2,1H3/b20-14- |
InChI 键 |
KAFOAVJAABPWKQ-ZHZULCJRSA-N |
手性 SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\NC2=CC=C(C=C2)F)CCC3=CC=CC=C3)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)F)CCC3=CC=CC=C3)C#N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)F)CCC3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B283560.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(4-chlorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283562.png)